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molecular formula C9H6FN5 B8434046 4-Fluoro-2-(2-methyl-2H-tetrazol-5-yl)-benzonitrile

4-Fluoro-2-(2-methyl-2H-tetrazol-5-yl)-benzonitrile

Cat. No. B8434046
M. Wt: 203.18 g/mol
InChI Key: ZNWYOFXBBKTYNT-UHFFFAOYSA-N
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Patent
US07176196B2

Procedure details

A mixture of intermediate 57, 5-(2-bromo-5-fluoro-phenyl)-2-methyl-2H-tetrazole (650 mg, 2.53 mmol) and CuCN (224 mg, 2.5 mmol) in dimethylformamide (4 mL) was placed in a sealed tube and heated at 100–110° C. for 20 hrs. After cooling, the insoluble material was filtered, and the filtrate concentrated in vacuo. The residue was dissolved in CH2Cl2, washed with aq. 4N HCl and dil. NH4OH, then dried (MgSO4), filtered, and concentrated. The residual solid was purified by column chromatography (SiO2, CH2Cl2) to obtain 375 mg (Yield 73%) of the title compound as an off-white solid; 1H NMR (500 MHz, CDCl3) δ ppm: 4.48 (3H, s) 7.29 (1H, dd, J=7.6, 2.8 Hz) 7.85 (1H, dd, J=8.6, 5.2 Hz) 8.00 (1H, dd, J=9.0, 2.6 Hz); LC/MS m/z 204.
[Compound]
Name
intermediate 57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Name
CuCN
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[C:9]1[N:10]=[N:11][N:12]([CH3:14])[N:13]=1.[C:15]([Cu])#[N:16]>CN(C)C=O>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]#[N:16])=[C:3]([C:9]2[N:10]=[N:11][N:12]([CH3:14])[N:13]=2)[CH:4]=1

Inputs

Step One
Name
intermediate 57
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
650 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C=1N=NN(N1)C
Name
CuCN
Quantity
224 mg
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100–110° C. for 20 hrs
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with aq. 4N HCl and dil. NH4OH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual solid was purified by column chromatography (SiO2, CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C#N)C=C1)C=1N=NN(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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